molecular formula C23H20FN3O4S B2688332 N-(2,3-dimethoxybenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207037-17-9

N-(2,3-dimethoxybenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2688332
CAS RN: 1207037-17-9
M. Wt: 453.49
InChI Key: GWCCKYQQXZBVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxybenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H20FN3O4S and its molecular weight is 453.49. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethoxybenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethoxybenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeling for Imaging Applications

Compounds structurally similar to the one have been utilized in the development of radiolabeled ligands for imaging purposes. For example, radioligands designed for positron emission tomography (PET) imaging target specific proteins, such as the translocator protein (18 kDa) (TSPO), which is an early biomarker of neuroinflammatory processes. The development of such compounds allows for the non-invasive study of disease-related processes in vivo, providing valuable insights into conditions like neurodegeneration and inflammation (Dollé et al., 2008) (Damont et al., 2015).

Antimicrobial and Antitumor Activities

Another area of research application for similar compounds involves the synthesis of derivatives with potent antimicrobial and antitumor activities. These compounds are evaluated for their efficacy against various bacterial and fungal strains, as well as their potential to inhibit cancer cell proliferation. The structural modification of these molecules aims to enhance their biological activity and selectivity, contributing to the development of new therapeutic agents (Kerru et al., 2019).

In Vitro Cytotoxic Activity

Compounds within this chemical class are also explored for their cytotoxic activity against a variety of cancer cell lines. The identification of compounds with appreciable growth inhibition properties furthers the search for new anticancer agents. This research typically involves the synthesis of various derivatives followed by screening their anticancer activity across different tumor cell lines (Al-Sanea et al., 2020).

Ligands for Neuroinflammation Studies

Novel pyrazolo[1,5-a]pyrimidines, which are structurally related to the compound , have been synthesized and evaluated for their binding potential to TSPO. This is particularly relevant in the context of neuroinflammation, where TSPO serves as a biomarker. Such studies are crucial for understanding the molecular basis of neuroinflammatory diseases and for developing diagnostic tools (Damont et al., 2015).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4S/c1-30-18-5-3-4-15(21(18)31-2)10-25-19(28)11-27-13-26-20-17(12-32-22(20)23(27)29)14-6-8-16(24)9-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCCKYQQXZBVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

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